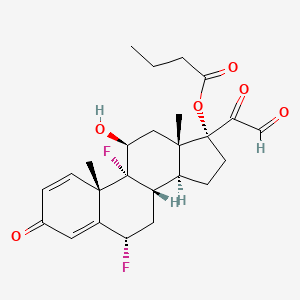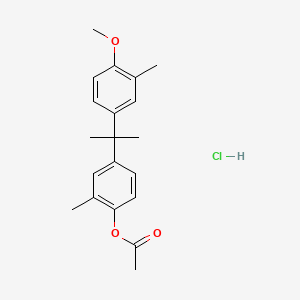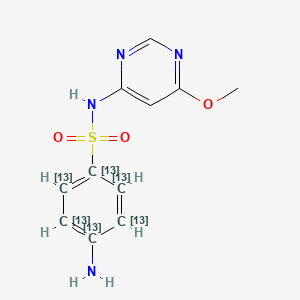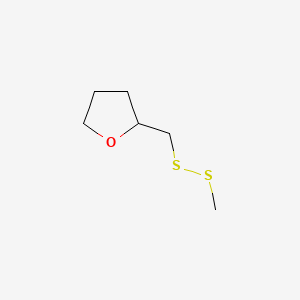
2-((Methyldisulfanyl)methyl)tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Methyldisulfanyl)methyl)tetrahydrofuran is an organic compound with the molecular formula C6H12OS2 and a molecular weight of 164.29. This compound is known for its utility in organic chemistry, particularly as a building block in various synthetic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methyldisulfanyl)methyl)tetrahydrofuran can be achieved through several methods. One common approach involves the selective oxidation of tetrahydrofurfuryl alcohol to 2-methyl tetrahydrofuran using catalysts such as Ag–CeOx/MCM-41 . This method involves a solvent-free technique and requires specific reaction conditions, including a temperature of 150°C and an oxygen pressure of 4 MPa .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of renewable resources are often emphasized in the production of similar compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-((Methyldisulfanyl)methyl)tetrahydrofuran undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Catalysts such as Ag–CeOx/MCM-41 are used for the selective oxidation of related compounds.
Reduction: Hydrogenation reactions can be employed to reduce the compound under specific conditions.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield 2-methyl tetrahydrofuran, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
2-((Methyldisulfanyl)methyl)tetrahydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in organometallic chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
2-Methyltetrahydrofuran: A related compound used as a solvent and in organometallic chemistry.
Tetrahydrofuran: A common solvent in organic synthesis, but less stable compared to 2-methyltetrahydrofuran.
Uniqueness
2-((Methyldisulfanyl)methyl)tetrahydrofuran is unique due to its specific chemical structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Propiedades
Fórmula molecular |
C6H12OS2 |
|---|---|
Peso molecular |
164.3 g/mol |
Nombre IUPAC |
2-[(methyldisulfanyl)methyl]oxolane |
InChI |
InChI=1S/C6H12OS2/c1-8-9-5-6-3-2-4-7-6/h6H,2-5H2,1H3 |
Clave InChI |
NYKKITIORYRYLD-UHFFFAOYSA-N |
SMILES canónico |
CSSCC1CCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S,4S,5R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13850119.png)
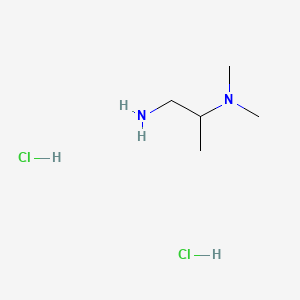
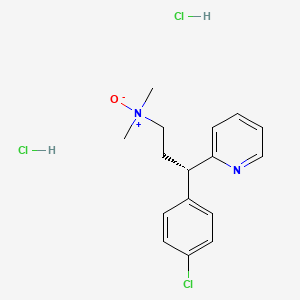
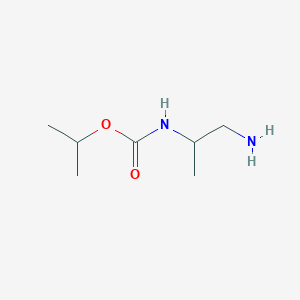
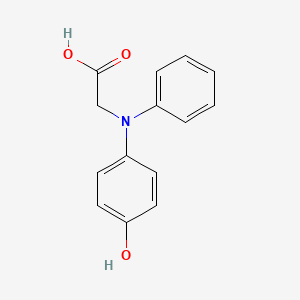
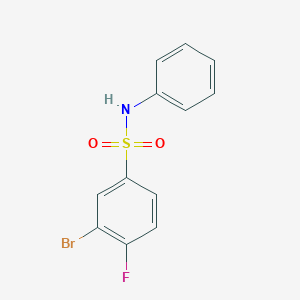

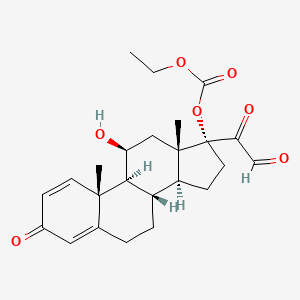
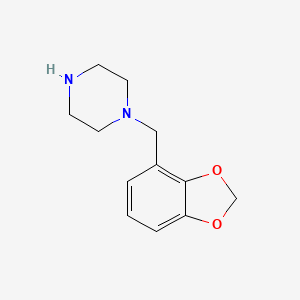
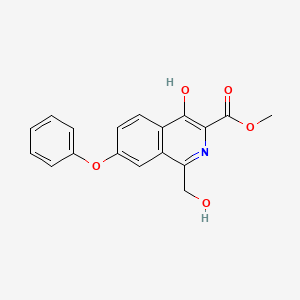
![1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one](/img/structure/B13850182.png)
